(R)-吗啉-2-羧酸

描述

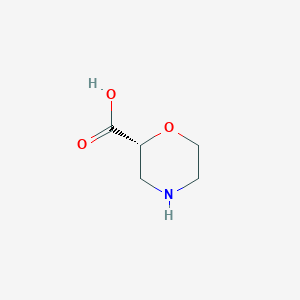

(R)-Morpholine-2-carboxylic acid is a chiral compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound has been synthesized through different routes, including enzyme-catalyzed kinetic resolution and other chemical methods, to obtain its enantiopure form .

Synthesis Analysis

The synthesis of (R)-Morpholine-2-carboxylic acid has been achieved through enantioselective methods. One notable approach is the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which provides a highly selective pathway to obtain both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids . Another method involves the reaction of dimethoxyacetaldehyde and serine methyl ester, although this route is more relevant to the synthesis of morpholine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel morpholine derivative, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was structurally elucidated using UV, FT-IR, 1H, and 13C NMR spectroscopy. Density Functional Theory (DFT) calculations were also employed to analyze the molecule's electronic structure and potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

Morpholine-2-carboxylic acid derivatives have been used as intermediates in the synthesis of various compounds. For example, they have been elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system with potential applications in medicinal chemistry . Additionally, morpholine-2-carboxylic acid has been used in the synthesis of reboxetine analogs, which are of interest due to their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-2-carboxylic acid derivatives have been explored through experimental and computational methods. The study of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed insights into its polarizability, hyperpolarizabilities, and thermal behavior, which are important for understanding its stability and reactivity . The synthesis and properties of morpholinylamide of N(R)-1-ephedrinylacetic acid also contribute to the understanding of morpholine derivatives' physical and chemical characteristics .

科学研究应用

手性合成和类似物:(R)-吗啉-2-羧酸已被用于手性合成。例如,Fish等人(2009年)展示了(R)-和(S)-N-Boc-吗啉-2-羧酸的制备,然后有效地转化为雷贝汀类似物 (Fish et al., 2009)。

对映选择性合成:Penso等人(2012年)报道了合成2,3-反式和2,3-顺式-6-甲氧基-吗啉-2-羧酸衍生物的对映选择性方案,突出了在这些化合物中C2-C3相对立体化学的控制 (Penso et al., 2012)。

肽类似物化学合成:Sladojevich等人(2007年)从二甲氧基缩醛和丝氨酸甲酯合成了对映纯的Fmoc保护吗啉-3-羧酸,证明了它与固相肽合成的兼容性,从而使其能够应用于肽类似物化学 (Sladojevich et al., 2007)。

复杂化学结构的形成:King和Martin(1991年)描述了新型2-吗啉羧酸衍生物的合成,进一步发展为创建复杂结构如1-氮杂-4-氧杂双环[3.3.1]壬酮 (King & Martin, 1991)。

与钯的络合:Efimenko等人(2019年)研究了钯卤代羧酸盐与吗啉的络合,导致形成具有质子化吗啉作为阳离子的新型钯络合物 (Efimenko et al., 2019)。

聚合物化学应用:Veld等人(1992年)合成了带有各种保护官能团的吗啉-2,5-二酮衍生物,用于环氧共聚合以创建带有保护官能团的聚酰胺酯 (Veld et al., 1992)。

氢键聚合物结构:Smith和Lynch(2016年)探讨了吗啉阳离子在盐形成中的应用,特别是在金属络合物稳定性中,导致氢键聚合物结构的形成 (Smith & Lynch, 2016)。

腐蚀抑制:Agarwal和Landolt(1998年)研究了电解质阴离子对中性溶液中羧酸基抑制剂对钢铁效率的影响,使用芳香族羧酸的N-乙基吗啉盐 (Agarwal & Landolt, 1998)。

生物相关性和合成:Wijtmans等人(2004年)讨论了C-取代吗啉的生物相关性,它们的合成以及在其他合成中的重要应用 (Wijtmans et al., 2004)。

血管生成成像探针:Bianchini等人(2012年)报道了一种(125)I标记的基于吗啉的RGD-环戊肽,靶向α(v)β(3)阳性肿瘤,暗示其在未来治疗策略中的作用 (Bianchini等人,2012)。

安全和危害

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely5. However, the search results do not provide specific safety and hazard information for “®-Morpholine-2-carboxylic acid”.

未来方向

The future directions of research on a compound can include new applications, improvements in synthesis methods, and more67. However, the search results do not provide specific information on the future directions of research on “®-Morpholine-2-carboxylic acid”.

Relevant Papers

The search results do not provide specific papers relevant to “®-Morpholine-2-carboxylic acid”. However, you can use academic databases or tools like Connected Papers8 to find and explore academic papers related to your topic of interest.

属性

IUPAC Name |

(2R)-morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424929 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Morpholine-2-carboxylic acid | |

CAS RN |

1212396-52-5 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

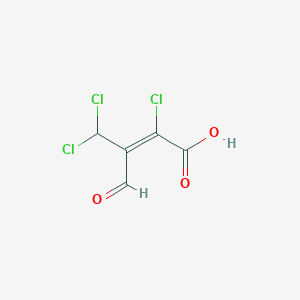

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)